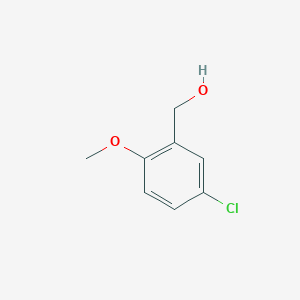

(5-Chloro-2-methoxyphenyl)methanol

Description

Historical and Contemporary Significance within Organic Synthesis

While the specific historical timeline of the first synthesis of (5-Chloro-2-methoxyphenyl)methanol is not extensively documented in readily available literature, its importance has grown with the increasing demand for functionalized aromatic compounds in various fields of chemical research. Substituted benzyl (B1604629) alcohols, in general, are fundamental precursors for a wide array of organic transformations. organic-chemistry.orgorganic-chemistry.orgacs.org The presence of both a halogen and an electron-donating methoxy (B1213986) group on the aromatic ring of this compound provides multiple sites for functionalization, making it a valuable starting material.

In contemporary organic synthesis, the significance of chloro- and methoxy-substituted aromatic compounds is well-established, particularly in the development of pharmaceuticals and agrochemicals. youtube.comnih.gov The chlorine atom can act as a directing group in electrophilic aromatic substitution reactions and as a handle for cross-coupling reactions, while the methoxy group influences the electron density of the aromatic ring and can be a site for further modification. The interplay of these two substituents in this compound allows for a high degree of control in the design and synthesis of complex target molecules.

Role as a Key Intermediate in Complex Chemical Transformations

The utility of this compound as a key intermediate is prominently highlighted by its application in the synthesis of various heterocyclic and biologically active molecules. One of the well-documented uses of this compound is in the preparation of α- or β-aryl- and γ-aryl-γ-benzyl-γ-butyrolactones. usbio.net These butyrolactone structures are prevalent in a number of natural products and pharmacologically active compounds.

Furthermore, the benzyl alcohol functionality of this compound can be readily oxidized to the corresponding aldehyde, (5-Chloro-2-methoxyphenyl)acetaldehyde. This transformation opens up another avenue for its use as a precursor in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations and Wittig reactions, to construct more elaborate molecular architectures. The resulting substituted benzaldehyde (B42025) can be a crucial component in the synthesis of various bioactive compounds, including those with potential therapeutic applications.

The "5-chloro-2-methoxy" phenyl moiety, derived from this starting material, is found in a range of molecules investigated in medicinal chemistry. For instance, derivatives containing this structural unit have been explored for their potential as anticancer agents. This underscores the importance of this compound as a foundational element in the discovery and development of new therapeutic agents.

Structural Features and Synthetic Utility in Aromatic Chemistry

The synthetic utility of this compound is intrinsically linked to its distinct structural features. The positions of the chloro and methoxy substituents on the benzene (B151609) ring are crucial in directing further chemical modifications.

The methoxy group at the 2-position is an ortho-, para-directing group for electrophilic aromatic substitution reactions. This electronic influence can be harnessed to selectively introduce other functional groups onto the aromatic ring. Additionally, the methoxy group can be cleaved to reveal a phenol (B47542), providing another point for functionalization or for influencing the biological activity of the final product.

The chlorine atom at the 5-position serves multiple purposes. It modifies the electronic properties of the aromatic ring and can participate in various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks from the relatively simple this compound precursor. The presence of the chlorine atom also impacts the lipophilicity and metabolic stability of molecules derived from this compound, which are important considerations in drug design. youtube.comnih.gov

The benzylic alcohol is a versatile functional group that can be easily converted into other functionalities. As mentioned, it can be oxidized to an aldehyde or a carboxylic acid. It can also be converted into a benzyl halide, which is an excellent electrophile for substitution reactions, or used in etherification reactions. This versatility allows for a wide range of synthetic transformations, making this compound a highly adaptable building block in the synthesis of diverse aromatic compounds.

Interactive Data Tables

Below are interactive tables summarizing the key properties of this compound and related compounds mentioned in this article.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 7035-10-1 |

| Molecular Formula | C₈H₉ClO₂ |

| Molecular Weight | 172.61 g/mol |

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₈H₉ClO₂ |

| (5-Chloro-2-methoxyphenyl)acetaldehyde | C₉H₉ClO₂ |

| α-aryl-γ-benzyl-γ-butyrolactone | Varies |

| β-aryl-γ-benzyl-γ-butyrolactone | Varies |

| γ-aryl-γ-benzyl-γ-butyrolactone | Varies |

| Benzyl alcohol | C₇H₈O |

| Aldehyde | R-CHO |

| Carboxylic acid | R-COOH |

| Benzyl halide | C₇H₇X (X=Cl, Br, I) |

Properties

IUPAC Name |

(5-chloro-2-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFCZAZVHUMJMJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7035-10-1 | |

| Record name | 3-Chloro-6-methoxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Chloro 2 Methoxyphenyl Methanol and Its Precursors

Direct Synthesis of (5-Chloro-2-methoxyphenyl)methanol

The most direct route to this compound involves the reduction of a corresponding carbonyl compound, typically an ester derivative. This approach leverages well-established reducing agents to efficiently convert the carbonyl group to a primary alcohol.

Reductive Strategies from Carbonyl-Containing Derivatives

A primary method for the synthesis of this compound is the reduction of its corresponding methyl ester, (5-Chloro-2-methoxyphenyl)acetic acid methyl ester. This transformation is a cornerstone of organic synthesis, relying on potent hydride donors to achieve the desired conversion.

The reduction of (5-Chloro-2-methoxyphenyl)acetic acid methyl ester to this compound is a standard procedure that involves the addition of two hydride equivalents to the ester functional group. The reaction proceeds through an aldehyde intermediate, which is subsequently reduced in situ to the primary alcohol.

Powerful reducing agents are required to drive the conversion of esters to alcohols. Lithium aluminum hydride (LiAlH₄) is a commonly employed reagent for this purpose due to its high reactivity. The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), to prevent the decomposition of the reactive hydride reagent. Other reducing agents like Diisobutylaluminum hydride (DIBAL-H) can also be utilized, sometimes offering greater selectivity.

| Reducing Agent | Typical Solvent(s) | Key Characteristics |

| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl ether | Very powerful, reduces a wide range of functional groups. |

| Diisobutylaluminum Hydride (DIBAL-H) | Toluene, Hexane, DCM | Can selectively reduce esters to aldehydes at low temperatures. |

Optimization of Reaction Parameters for Enhanced Yield and Purity

To maximize the yield and purity of this compound, careful control of reaction parameters is essential. Key variables include the reaction temperature, the stoichiometry of the reducing agent, and the reaction time. For instance, maintaining a low temperature during the addition of the reducing agent can help to control the exothermicity of the reaction and minimize side product formation. The optimal molar ratio of the reducing agent to the ester is crucial; an insufficient amount will lead to incomplete conversion, while a large excess can complicate the work-up procedure. Post-reaction work-up, typically involving a careful quenching of the excess hydride and subsequent extraction and purification steps like column chromatography, is critical for isolating the pure alcohol.

Synthesis of Primary Precursors and Key Intermediates

The availability of the starting materials is a critical consideration in any synthetic campaign. The primary precursor for the direct synthesis of this compound is (5-Chloro-2-methoxyphenyl)acetic acid and its derivatives.

Formation of (5-Chloro-2-methoxyphenyl)acetic Acid and its Derivatives

(5-Chloro-2-methoxyphenyl)acetic acid is a key intermediate that can be prepared through several synthetic routes. One established method is the Willgerodt-Kindler reaction. wikipedia.orgsoachim.infoorganic-chemistry.org This reaction allows for the conversion of an aryl alkyl ketone, in this case, 2-methoxy-5-chloroacetophenone, into the corresponding thioamide, which can then be hydrolyzed to the desired carboxylic acid. The reaction is typically carried out using sulfur and a secondary amine, such as morpholine (B109124).

Another viable pathway to (5-Chloro-2-methoxyphenyl)acetic acid is through the hydrolysis of (5-chloro-2-methoxyphenyl)acetonitrile. scbt.com This nitrile precursor can be subjected to either acidic or basic hydrolysis to yield the corresponding carboxylic acid. The choice of hydrolysis conditions can be optimized to maximize the yield and purity of the final product.

Classical Esterification Techniques

Esterification is a fundamental reaction in organic synthesis, often employed to create ester derivatives which can then be subjected to further transformations. In the context of synthesizing this compound, a key intermediate is the methyl ester of 5-chloro-2-methoxybenzoic acid, namely Methyl 5-chloro-2-methoxybenzoate. uni.lunih.govsigmaaldrich.comtcichemicals.com

One common approach to synthesizing this ester is the direct chlorination of 2-methoxybenzoic acid. For instance, reacting 2-methoxybenzoic acid with chlorine gas in a solvent like carbon tetrachloride, often in the presence of a catalyst such as iodine, yields 5-chloro-2-methoxybenzoic acid. google.com This acid can then be esterified using methanol (B129727) under acidic conditions to produce Methyl 5-chloro-2-methoxybenzoate. Another method involves the use of a mixture of hydrochloric acid and hydrogen peroxide for the chlorination step. google.com

The resulting ester, Methyl 5-chloro-2-methoxybenzoate, is a crucial precursor that can be readily converted to this compound through reduction.

Cyanidation Routes for Aromatic Acetates

Cyanidation routes offer an alternative pathway for introducing a carbon-containing functional group that can be subsequently converted to a hydroxymethyl group. While direct cyanidation on an aromatic acetate (B1210297) is less common, the introduction of a cyano group onto a related aromatic ring is a viable strategy. For example, processes involving cyanuric chloride have been used in the chlorination of aminobenzoic acid derivatives, demonstrating a method for halogen introduction. patsnap.com A more conventional approach would involve the Sandmeyer reaction, where an amino group on the aromatic ring is converted into a diazonium salt and then displaced by a cyanide nucleophile. This nitrile can then be hydrolyzed to a carboxylic acid and subsequently reduced to the alcohol.

Specialized Rearrangement Reactions (e.g., Willgerodt-Kindler Rearrangement)

The Willgerodt-Kindler reaction is a powerful tool for converting aryl alkyl ketones into terminal amides or thioamides, which can then be hydrolyzed to carboxylic acids. wikipedia.orgorganic-chemistry.orgresearchgate.net This rearrangement effectively moves a carbonyl group to the end of an alkyl chain. wikipedia.org

In a hypothetical synthesis relevant to this compound, one could start with 1-(5-chloro-2-methoxyphenyl)ethan-1-one (5'-chloro-2'-methoxyacetophenone). Subjecting this ketone to Willgerodt-Kindler conditions—typically involving sulfur and a secondary amine like morpholine at elevated temperatures—would yield the corresponding thioamide. wikipedia.orgresearchgate.net Subsequent hydrolysis of this thioamide would produce 2-(5-chloro-2-methoxyphenyl)acetic acid. Although this provides a different carboxylic acid than the direct precursor, it highlights the utility of rearrangement reactions in manipulating molecular scaffolds. More directly, the reaction can start from an aldehyde, which avoids the rearrangement step, to produce a thioamide that can be hydrolyzed. nih.gov Recent advancements have explored base-catalyzed conditions and microwave-assisted heating to improve yields and reaction times. organic-chemistry.orgresearchgate.netsoachim.info

Reductive Methodologies

The most direct route to this compound involves the reduction of its corresponding aldehyde, 5-Chloro-2-methoxybenzaldehyde (B1307231). sigmaaldrich.com This reduction is a standard transformation in organic chemistry.

A variety of reducing agents can be employed for this purpose. Common choices include sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) in a suitable solvent like methanol or tetrahydrofuran. These hydride reagents efficiently reduce the aldehyde carbonyl group to a primary alcohol. Another effective method is catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst such as palladium on carbon (Pd/C). google.com Hydrosilylation, using a silane (B1218182) like polymethylhydrosiloxane (B1170920) (PMHS) activated by a base such as potassium carbonate, also provides a chemoselective method for reducing aldehydes to alcohols. researchgate.net

The precursor, 5-Chloro-2-methoxybenzaldehyde, is a solid with a melting point between 75-79°C. chemicalbook.com Its reduction provides a high-yield pathway to the target alcohol.

Hydrolysis and Other Functional Group Interconversions

Functional group interconversions are central to multi-step syntheses. A key interconversion in the preparation of this compound is the hydrolysis of the ester, Methyl 5-chloro-2-methoxybenzoate, to its corresponding carboxylic acid, 5-chloro-2-methoxybenzoic acid. This hydrolysis is typically achieved by heating the ester with an aqueous base, such as sodium hydroxide, followed by acidification to protonate the carboxylate salt. thieme-connect.com

Once the 5-chloro-2-methoxybenzoic acid is obtained, it can be reduced to this compound. This reduction is more demanding than that of an aldehyde and typically requires a stronger reducing agent like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Derivatization Approaches from Substituted Phenols or Anilines

Building the target molecule from simpler, substituted aromatic precursors is a common and effective strategy.

Synthetic Pathways Initiated from 5-chloro-2-methoxyphenol (B3024740)

Starting from 5-chloro-2-methoxyphenol is not a direct route as the desired substitution pattern is 5-chloro-2-methoxy on the benzene (B151609) ring. A more logical starting material is 4-chloroanisole (B146269) (1-chloro-4-methoxybenzene). nist.gov

A crucial step from 4-chloroanisole is formylation, which introduces an aldehyde group onto the aromatic ring. The Duff reaction or the Reimer-Tiemann reaction are classical methods for the formylation of phenols, but for an anisole (B1667542) derivative, electrophilic aromatic substitution is more common. A formylation process can be achieved using hexamethylenetetramine in the presence of trifluoroacetic acid. googleapis.com This reaction introduces the formyl group ortho to the activating methoxy (B1213986) group, resulting in the formation of 5-Chloro-2-methoxybenzaldehyde.

The general reaction conditions for such a formylation often involve reacting the anisole derivative with the formylating agent at temperatures ranging from ambient to moderately elevated, followed by hydrolysis to yield the aldehyde. googleapis.com Once 5-Chloro-2-methoxybenzaldehyde is synthesized, it can be readily reduced to the target this compound as described in section 2.2.1.4.

Data Tables

Table 1: Synthesis of 5-chloro-2-methoxybenzoic acid

| Starting Material | Reagents | Solvent | Yield | Notes | Reference |

|---|---|---|---|---|---|

| 2-methoxybenzoic acid | Cl₂, I₂ | CCl₄ | 79.68% | Chlorination followed by work-up. | google.com |

Table 2: Reduction of Aldehydes to Alcohols

| Substrate | Reducing Agent | Catalyst/Activator | Solvent | Product | Reference |

|---|---|---|---|---|---|

| 5-Chloro-2-methoxybenzaldehyde | H₂ | Pd/C | Methanol | This compound | google.com |

Table 3: Formylation of Anisole Derivatives

| Substrate | Reagents | Conditions | Product | Reference |

|---|

Synthesis via 2-amino-4-chloroanisole

Step 1: Diazotization of 2-amino-4-chloroanisole

The initial step is the conversion of the primary aromatic amine, 2-amino-4-chloroanisole, into its corresponding diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). google.com The reaction is performed at low temperatures, generally between 0 and 5 °C, to ensure the stability of the diazonium salt, which can be explosive if isolated and is prone to decomposition at higher temperatures. acs.org

The reaction can be summarized as follows:

Reaction Scheme: Diazotization of 2-amino-4-chloroanisole

2-amino-4-chloroanisole + NaNO₂ + 2HCl → [5-Chloro-2-methoxyphenyl)diazonium chloride] + NaCl + 2H₂O

Step 2: Hydrolysis of the Diazonium Salt

The subsequent step involves the hydrolysis of the in situ-generated diazonium salt to yield the desired this compound. This is typically accomplished by heating the aqueous solution of the diazonium salt. researchgate.net The nitrogen gas (N₂) evolved during this process is an excellent leaving group, driving the reaction to completion. The use of a copper(I) catalyst, such as copper(I) oxide (Cu₂O), can facilitate this hydroxylation in what is known as the Sandmeyer reaction. nih.gov The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. nih.gov

A critical consideration in this step is the prevention of side reactions, such as the formation of azo compounds from the coupling of the unreacted diazonium salt with the phenol (B47542) product. researchgate.net Maintaining a highly acidic medium can help to suppress this side reaction. researchgate.net The use of a two-phase system, for instance with an organic solvent like cyclopentyl methyl ether (CPME) and water, has been reported to improve the yield and minimize tar formation during the hydrolysis of diazonium salts. researchgate.net

The following table outlines a plausible set of reaction parameters for this transformation, based on general Sandmeyer reaction protocols.

| Parameter | Value/Condition | Purpose |

| Diazotization | ||

| Starting Material | 2-amino-4-chloroanisole | Provides the aromatic core and amino group. |

| Reagents | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | In situ generation of nitrous acid for diazotization. |

| Temperature | 0 - 5 °C | Ensures stability of the diazonium salt. acs.org |

| Solvent | Aqueous solution | Standard medium for diazotization. |

| Hydrolysis | ||

| Catalyst | Copper(I) Oxide (Cu₂O) (optional) | Facilitates the Sandmeyer hydroxylation. nih.gov |

| Temperature | Elevated temperature (e.g., boiling) | Promotes the hydrolysis of the diazonium salt. researchgate.net |

| Purification | Extraction, Chromatography | To isolate the final product from byproducts. |

Advanced and Scalable Synthetic Techniques

To enhance the efficiency, safety, and environmental profile of the synthesis of this compound, advanced and scalable techniques can be employed.

Microwave-Assisted Synthetic Protocols in Related Systems

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates and improve yields. nih.gov In the context of Sandmeyer-type reactions, microwave irradiation can significantly reduce reaction times compared to conventional heating methods. For instance, microwave-assisted chemoselective synthesis has been reported to provide higher yields in shorter timeframes for related azo compounds. nih.gov

Considerations for Industrial-Scale Preparation

The scale-up of the synthesis of this compound from the laboratory to an industrial setting presents several challenges and requires careful optimization of the process. The Sandmeyer reaction, while versatile, involves the handling of potentially hazardous diazonium salts, which are known for their instability. acs.orgnumberanalytics.com

Key considerations for industrial-scale preparation include:

Thermal Safety: Diazonium salts can undergo exothermic decomposition, posing a risk of thermal runaway on a large scale. acs.org Reaction calorimetry studies are crucial to understand the thermal profile of the reaction and to implement effective cooling systems to maintain a safe operating temperature. acs.org

Reagent Handling and Dosing: The controlled addition of sodium nitrite during the diazotization step is critical to manage the reaction rate and heat generation. acs.org

Byproduct and Waste Management: The formation of byproducts, such as tars and azo compounds, needs to be minimized through process optimization. researchgate.net Efficient purification methods are required to isolate the product of high purity. The treatment of acidic and copper-containing waste streams is also a significant environmental consideration.

Process Automation and Control: Implementing automated control systems for temperature, pH, and reagent addition can enhance the safety, consistency, and efficiency of the industrial process.

Industrial production of related substituted benzyl (B1604629) alcohols often involves alternative routes, such as the hydrolysis of benzyl chlorides or the hydrogenation of benzaldehydes. researchgate.net However, the Sandmeyer route from readily available anilines remains a valuable and widely used method in the pharmaceutical and fine chemical industries. nih.govnumberanalytics.com

Chemical Reactivity and Transformation Pathways of 5 Chloro 2 Methoxyphenyl Methanol and Its Derivatives

Alcohol-Mediated Transformations

The primary alcohol group is a versatile site for chemical modification, readily undergoing oxidation and conversion to ethers or esters.

The hydroxymethyl group of (5-Chloro-2-methoxyphenyl)methanol can be selectively oxidized to yield either the corresponding aldehyde, 5-Chloro-2-methoxybenzaldehyde (B1307231), or the carboxylic acid, 5-Chloro-2-methoxybenzoic acid. The outcome of the reaction is highly dependent on the choice of oxidizing agent and the reaction conditions employed.

Milder oxidizing agents are typically used to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate solvent like dichloromethane (B109758) (DCM) are effective for this transformation. These conditions are widely used for the oxidation of primary alcohols to aldehydes while minimizing over-oxidation.

To achieve complete oxidation to the carboxylic acid, stronger oxidizing agents are required. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) in a basic solution, followed by acidic workup, or chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and sulfuric acid in acetone (B3395972) (Jones oxidation). The resulting 5-Chloro-2-methoxybenzoic acid is a stable crystalline solid. google.com

| Transformation | Product | Typical Reagents |

| Partial Oxidation | 5-Chloro-2-methoxybenzaldehyde sigmaaldrich.comchemicalbook.com | Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP) |

| Full Oxidation | 5-Chloro-2-methoxybenzoic acid google.com | Potassium permanganate (KMnO₄), Chromic acid (Jones reagent) |

The hydroxyl group of this compound can participate in reactions to form ethers and esters, which are important derivatives in various synthetic applications.

Etherification: Ether derivatives can be synthesized through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired ether. Alternatively, chemoselective methods for the conversion of benzyl (B1604629) alcohols to their methyl or ethyl ethers using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) have been developed. organic-chemistry.org

Esterification: The formation of esters from this compound is commonly achieved through several methods. The Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). masterorganicchemistry.com This is an equilibrium-driven process, often requiring removal of water to drive the reaction to completion. For more sensitive substrates or to achieve higher yields, the alcohol can be reacted with more reactive carboxylic acid derivatives like acid chlorides or acid anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. nih.gov Mitsunobu reaction conditions, employing triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD), also provide a mild and effective route to esters. nih.gov

| Reaction Type | Derivative | Common Reagents/Methods |

| Etherification | Alkyl ethers | 1. NaH, Alkyl halide (Williamson Synthesis) 2. TCT, Methanol (B129727)/Ethanol (B145695) organic-chemistry.org |

| Esterification | Carboxylate esters | 1. Carboxylic acid, H⁺ (Fischer Esterification) masterorganicchemistry.com 2. Acid chloride/anhydride, Base nih.gov 3. Carboxylic acid, PPh₃, DEAD (Mitsunobu Reaction) nih.gov |

Reactions Involving the Aromatic Core

The benzene (B151609) ring of this compound, substituted with activating and deactivating groups, exhibits characteristic reactivity in nucleophilic and electrophilic substitution reactions.

Nucleophilic aromatic substitution (SₙAr) of the chloro group on this compound is generally challenging under standard conditions. The SₙAr mechanism is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comlibretexts.org

In this molecule, the substituents are a methoxy (B1213986) group (-OCH₃) and a hydroxymethyl group (-CH₂OH). The methoxy group is a strong electron-donating group (EDG), and the hydroxymethyl group is a weak electron-withdrawing/deactivating group. The presence of the electron-donating methoxy group ortho to the chloro substituent increases the electron density on the ring, thereby destabilizing the anionic intermediate required for the SₙAr mechanism and making the ring less reactive towards nucleophiles compared to unsubstituted chlorobenzene. youtube.com

Consequently, displacing the chloro group requires harsh reaction conditions. For instance, reactions akin to the Dow process, which uses high temperatures (over 350 °C) and pressures with strong nucleophiles like sodium hydroxide, might be necessary. libretexts.org An alternative pathway involves an elimination-addition mechanism via a "benzyne" intermediate. This typically requires an exceptionally strong base, such as sodium amide (NaNH₂) in liquid ammonia, to deprotonate the ring adjacent to the chlorine, leading to the elimination of HCl and formation of a highly reactive benzyne (B1209423) intermediate that is then attacked by the nucleophile. libretexts.org

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The regiochemical outcome of such reactions on this compound is controlled by the combined directing effects of the existing substituents.

-OCH₃ (at C2): A strongly activating, ortho-, para-director. It strongly directs incoming electrophiles to positions C1, C3, and C5.

-Cl (at C5): A deactivating, but ortho-, para-director. It directs incoming electrophiles to positions C2, C4, and C6. uci.edu

-CH₂OH (at C1): A weakly deactivating, ortho-, para-director. It directs incoming electrophiles to positions C2, C4, and C6.

Transformations of Proximal Functional Groups

Beyond the direct transformations of the alcohol, the methoxy group can also be chemically altered. The most significant transformation is the cleavage of the methyl-aryl ether bond to yield the corresponding phenol (B47542), (3-Chloro-6-hydroxymethyl)phenol. This demethylation is typically accomplished using strong protic acids like hydrobromic acid (HBr) or potent Lewis acids such as boron tribromide (BBr₃) in an inert solvent. This reaction provides a pathway to phenolic derivatives, which can undergo a different set of subsequent reactions, such as further electrophilic substitutions directed by the powerful hydroxyl group.

Reactions of Amine Derivatives (e.g., Acid-Base Properties, Nucleophilic Behavior)

Amine derivatives of this compound, such as (4-Amino-5-chloro-2-methoxyphenyl)methanol, introduce a new reactive center. The amino group is basic and nucleophilic, enabling a variety of chemical transformations.

Nucleophilic Behavior: The nucleophilicity of the amine allows it to react with various electrophiles. A notable example is aminolysis, where the amine attacks a carbonyl compound. For instance, the reaction of an amine with an ester derivative like methyl 5-chloro-2-methoxybenzoate can produce an amide, such as N-phenethyl-5-chloro-2-methoxybenzamide. google.com This reaction is a cornerstone for building more complex molecular architectures, including those with potential biological activity. sigmaaldrich.com Similarly, amines can react with acyl chlorides or aryl isocyanates to form amides and ureas, respectively, demonstrating their versatility as nucleophiles in organic synthesis. nih.govzendy.io

Catalytic Chemical Transformations

The chloro-substituted aromatic ring of this compound and its derivatives makes it a suitable substrate for various transition metal-catalyzed reactions, which are powerful tools for forming new chemical bonds.

Transition Metal-Catalyzed Processes (e.g., Palladium-catalyzed reactions)

Palladium-catalyzed cross-coupling reactions are among the most important transformations for aryl halides. nih.gov The aryl chloride moiety in this compound derivatives can participate in several types of these reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. uwindsor.ca

Historically, aryl chlorides were considered less reactive than aryl bromides or iodides in these processes. However, the development of advanced catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, has enabled efficient coupling of aryl chlorides. nih.gov

Common palladium-catalyzed reactions involving aryl chlorides include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond. uwindsor.ca

Stille Coupling: Reaction with an organotin reagent to form a C-C bond. organic-chemistry.org

Hiyama Coupling: Reaction with an organosilicon reagent. rsc.org

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

C-O Coupling: Reaction with an alcohol or phenol to form an ether linkage. acs.org

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl chloride bond, transmetalation with the coupling partner, and reductive elimination to form the final product and regenerate the palladium(0) catalyst. youtube.comyoutube.com

| Coupling Reaction | Coupling Partner | Bond Formed | Catalyst System (Example) |

| Suzuki | Arylboronic acid | C-C | Pd(OAc)₂, Phosphine Ligand, Base |

| Stille | Organostannane | C-C | PdCl₂(PPh₃)₂ |

| Buchwald-Hartwig | Amine | C-N | Pd₂(dba)₃, Buchwald Ligand, Base |

| C-O Coupling | Alcohol | C-O | Pd(OAc)₂, Phosphine Ligand, Base |

This table summarizes key palladium-catalyzed cross-coupling reactions applicable to aryl chlorides like this compound.

Involvement in Specific Catalytic Systems (e.g., Butadiene Telomerization Catalysis)

The telomerization of butadiene is an atom-economical process that combines two molecules of butadiene with a nucleophile to form an eight-carbon chain product. rsc.org This reaction is typically catalyzed by palladium complexes, often modified with phosphine ligands. rsc.orgepa.gov

Derivatives of this compound have the potential to be utilized in such catalytic systems. For example, the hydroxyl group of the parent alcohol could be functionalized to incorporate a phosphine moiety, creating a bidentate ligand. The electronic properties of the substituted phenyl ring could influence the activity and selectivity of the palladium catalyst.

In a related transformation, palladium catalysts facilitate the aryl-coupled telomerization of dienes with aryl boronic derivatives. acs.org This process allows for the incorporation of an aryl group onto the diene chain. A derivative such as 5-Chloro-2-methoxyphenylboronic acid pinacol (B44631) ester could potentially serve as the aryl source in this type of reaction, leading to the synthesis of complex aryl-substituted dienes. acs.orgchemicalbook.com The reaction proceeds through a mechanism where the methoxy anion's affinity for the boronic derivative alters the classical telomerization pathway, resulting in the formation of aryl-substituted dienes. acs.org

Spectroscopic Characterization and Structural Elucidation of 5 Chloro 2 Methoxyphenyl Methanol and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. For (5-Chloro-2-methoxyphenyl)methanol, a combination of one-dimensional and two-dimensional NMR techniques offers a complete picture of its proton and carbon framework.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like chloroform-d (CDCl₃) would exhibit distinct signals for the aromatic protons, the methylene protons of the alcohol group, and the methoxy (B1213986) protons.

The aromatic region is expected to show three signals corresponding to the protons on the substituted benzene (B151609) ring. The proton at position 6 (H-6), being ortho to the electron-donating methoxy group, would likely appear as a doublet at the most upfield position among the aromatic protons. The proton at position 4 (H-4), situated between the chloro and hydroxymethyl groups, would likely appear as a doublet of doublets. The proton at position 3 (H-3), ortho to the chloro group, is expected to be the most deshielded and appear as a doublet.

The methylene protons of the CH₂OH group are expected to appear as a singlet, or a doublet if coupled to the hydroxyl proton. The methoxy group protons (OCH₃) will characteristically appear as a sharp singlet further upfield.

Table 1: Predicted ¹H NMR Data for this compound and ¹H NMR Data for an Analogue.

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| This compound (Predicted) | H-3 | ~7.28 | d | ~2.5 |

| H-4 | ~7.20 | dd | ~8.5, 2.5 | |

| H-6 | ~6.85 | d | ~8.5 | |

| CH₂ | ~4.70 | s | - | |

| OCH₃ | ~3.88 | s | - | |

| 2-Methoxybenzyl alcohol | Aromatic H | 7.32-7.25 | m | - |

| Aromatic H | 6.95-6.87 | m | - | |

| CH₂ | 4.69 | s | - | |

| OCH₃ | 3.86 | s | - |

Note: Predicted data for this compound is based on established substituent effects and data from analogous compounds.

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound would display eight distinct signals, corresponding to each unique carbon atom in the molecule.

The carbon atom attached to the methoxy group (C-2) is expected to be the most shielded aromatic carbon due to the strong electron-donating effect of the methoxy group. Conversely, the carbon atom bonded to the chlorine atom (C-5) will be deshielded. The quaternary carbon (C-1) to which the hydroxymethyl group is attached will also have a characteristic chemical shift. The remaining aromatic carbons (C-3, C-4, and C-6) will have shifts influenced by their position relative to the substituents. The methylene carbon of the CH₂OH group and the methoxy carbon will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound and ¹³C NMR Data for an Analogue.

| Compound | Carbon | Chemical Shift (δ, ppm) |

| This compound (Predicted) | C-1 | ~130.5 |

| C-2 | ~156.0 | |

| C-3 | ~112.0 | |

| C-4 | ~129.0 | |

| C-5 | ~125.5 | |

| C-6 | ~128.5 | |

| CH₂ | ~61.5 | |

| OCH₃ | ~55.8 | |

| 5-Chloro-2-methoxybenzoic acid | Aromatic/Carbonyl C | 165.2, 155.8, 133.4, 130.1, 122.9, 121.7, 113.8 |

| OCH₃ | 56.5 |

Note: Predicted data for this compound is based on established substituent effects and data from analogous compounds.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C NMR signals and elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent aromatic protons (H-3 with H-4, and H-4 with H-6), confirming their connectivity on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. HSQC would be used to definitively assign the signals for C-3/H-3, C-4/H-4, C-6/H-6, the methylene CH₂, and the methoxy OCH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations from the methylene protons to C-1, C-2, and C-6 would confirm the position of the hydroxymethyl group. Correlations from the methoxy protons to C-2 would verify the placement of the methoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. In this compound, a NOESY experiment could show through-space interactions between the methoxy protons and the H-3 proton, as well as between the methylene protons and the H-6 proton, further confirming the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

HRESIMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a compound. For this compound (C₈H₉ClO₂), the expected exact mass can be calculated. The presence of chlorine would be indicated by a characteristic isotopic pattern, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak.

Table 3: Predicted HRESIMS Data for this compound.

| Ion | Calculated m/z |

| [M+H]⁺ (for ³⁵Cl) | 173.0364 |

| [M+H]⁺ (for ³⁷Cl) | 175.0335 |

| [M+Na]⁺ (for ³⁵Cl) | 195.0183 |

| [M+Na]⁺ (for ³⁷Cl) | 197.0154 |

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of a sample and confirming the identity of the main component and any impurities.

For the analysis of this compound, a reversed-phase HPLC method would typically be employed. The compound would be separated on a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), often with a small amount of acid (e.g., formic acid) to improve peak shape. The eluting compound would then be introduced into the mass spectrometer. The resulting mass spectrum would confirm the molecular weight of the compound, and the retention time from the chromatogram would serve as an additional identifying characteristic. This method can also be used to separate and identify isomers and related impurities.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of organic compounds by analyzing the fragmentation patterns of the molecule after ionization. In the absence of a publicly available EI-MS spectrum for this compound, the fragmentation behavior can be inferred by examining its structural analogues, such as 2-methoxybenzyl alcohol.

For 2-methoxybenzyl alcohol, the mass spectrum obtained via GC-MS with an electron ionization energy of 70 eV shows a prominent molecular ion peak (M⁺) at m/z 138, which corresponds to its molecular weight. nih.gov The fragmentation of this parent ion leads to several characteristic daughter ions. The most abundant fragments for 2-methoxybenzyl alcohol are observed at m/z 105, 91, and 77. nih.gov The fragment at m/z 107 is also significant. nih.gov

The fragmentation of this compound is expected to follow similar pathways, with the key difference being the presence of a chlorine atom on the aromatic ring. The molecular weight of this compound is 172.61 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion in the mass spectrum would appear as two peaks, M⁺ at m/z 172 and M+2⁺ at m/z 174, with a relative intensity ratio of about 3:1.

The fragmentation pathways would likely involve the loss of the hydroxyl group, the methoxy group, and cleavage of the benzylic C-C bond. The presence of the chlorine atom would influence the m/z values of the resulting fragments. For instance, the loss of a hydroxyl radical (•OH) from the molecular ion would lead to a fragment ion at m/z 155/157. The subsequent loss of a methyl radical (•CH₃) from the methoxy group or the loss of formaldehyde (CH₂O) are also plausible fragmentation pathways.

Table 1: Prominent EI-MS Fragments for the Analogue 2-Methoxybenzyl alcohol

| m/z | Proposed Fragment Ion |

|---|---|

| 138 | [M]⁺ (Molecular Ion) |

| 107 | [M - OCH₃]⁺ |

| 105 | [M - H₂O - H]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

This data is for the analogue 2-Methoxybenzyl alcohol and is used to infer the potential fragmentation of this compound. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

The most prominent feature in the IR spectrum would be a broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group, indicating intermolecular hydrogen bonding. The C-O stretching vibration of the primary alcohol is expected to appear in the range of 1050-1000 cm⁻¹.

The presence of the methoxy group (-OCH₃) would be confirmed by the C-O-C stretching vibrations. Anisole (B1667542) and its derivatives typically show a strong, asymmetric C-O-C stretch between 1275 and 1200 cm⁻¹ and a symmetric stretch between 1075 and 1020 cm⁻¹. For this compound, a strong band around 1250 cm⁻¹ is anticipated.

The aromatic ring gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic protons are expected to appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). The C=C stretching vibrations within the aromatic ring usually result in two or three bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring influences the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region, which can provide information about the positions of the substituents. The C-Cl stretching vibration is expected to be observed in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 2: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3400-3200 (broad) | O-H stretch | Alcohol (hydroxyl) |

| 3100-3000 | C-H stretch | Aromatic ring |

| 2950-2850 | C-H stretch | Methoxy group (CH₃) |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1275-1200 | Asymmetric C-O-C stretch | Aryl ether |

| 1050-1000 | C-O stretch | Primary alcohol |

| 800-600 | C-Cl stretch | Aryl halide |

X-ray Crystallography for Definitive Solid-State Structure Determination

As of now, the crystal structure of this compound has not been reported in the publicly accessible crystallographic databases. However, if a suitable single crystal of the compound were to be grown, X-ray diffraction analysis would yield a set of crystallographic data that would fully describe the solid-state structure.

The key information that would be obtained from an X-ray crystallographic study includes the crystal system, space group, and unit cell dimensions. The precise coordinates of each atom in the asymmetric unit would be determined, allowing for the calculation of intramolecular distances and angles. For instance, the C-Cl, C-O (ether and alcohol), and C-C bond lengths could be measured with high precision. The analysis would also reveal the torsion angles, which describe the conformation of the methoxy and hydroxymethyl substituents relative to the aromatic ring.

A crucial aspect of the crystal structure analysis would be the characterization of the intermolecular hydrogen bonding involving the hydroxyl group. It is expected that the hydroxyl group would act as a hydrogen bond donor, and potentially as an acceptor, leading to the formation of supramolecular assemblies such as chains or networks in the crystal lattice. The geometry of these hydrogen bonds (donor-acceptor distance and angle) would be precisely determined.

Table 3: Hypothetical Crystallographic Data Obtainable for this compound

| Parameter | Information Provided |

|---|---|

| Crystal System | The basic crystal symmetry (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements of the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the repeating unit in the crystal lattice. |

| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. |

| Bond Lengths and Angles | The intramolecular geometry of the molecule. |

| Torsion Angles | The conformation of the substituents. |

| Hydrogen Bond Geometry | Details of the intermolecular interactions. |

Research Applications and Derivatization Strategies of 5 Chloro 2 Methoxyphenyl Methanol

Synthesis of Advanced Organic Scaffolds

The chemical nature of (5-Chloro-2-methoxyphenyl)methanol makes it a valuable starting material for creating complex organic molecules. The presence of the hydroxyl group and the substituted aromatic ring are key features that chemists utilize to build intricate molecular frameworks.

This compound is utilized in the synthesis of various aryl-substituted γ-butyrolactones. usbio.net These lactone structures are significant motifs in numerous natural products and pharmacologically active compounds. The synthesis can involve multiple steps, including the conversion of the starting alcohol to other functional groups that can then participate in cyclization reactions to form the lactone ring.

This substituted benzyl (B1604629) alcohol serves as a precursor for a wide range of heterocyclic compounds, which form the core of many pharmaceuticals. The electronic properties imparted by the chloro and methoxy (B1213986) groups can direct the formation of various heterocyclic rings.

Pyrazoles, Oxadiazoles, Thiazoles, and Benzimidazoles: The synthesis of these heterocycles often begins with the oxidation of this compound to the corresponding 5-chloro-2-methoxybenzaldehyde (B1307231) or 5-chloro-2-methoxybenzoic acid. These intermediates can then undergo condensation and cyclization reactions with appropriate reagents to form the desired heterocyclic systems. For example, benzimidazole (B57391) derivatives have been synthesized with a focus on their potential biological activities. nih.gov

Pyrrolothiazoles: The creation of more complex, fused heterocyclic systems such as pyrrolothiazoles can also originate from this versatile starting material, typically through multi-step synthetic pathways.

Rational Design and Synthesis of Chemically Modified Analogues

The structural attributes of this compound make it an excellent starting point for the rational design of novel bioactive molecules. By systematically altering its structure, researchers can investigate structure-activity relationships and develop new lead compounds.

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the biological effects of a lead compound. oncodesign-services.comdrugdesign.org For derivatives of this compound, SAR studies involve creating a series of analogues where the positions of the chloro and methoxy groups are varied, or they are replaced by other functional groups to assess the impact on biological activity. nih.govdrugdesign.org For instance, in a series of EGFR inhibitors, the retention of a chlorine atom at a specific position was found to be beneficial for activity. nih.gov These studies help in understanding which structural features are crucial for potency and selectivity. oncodesign-services.com

The following table provides an example of how SAR data might be presented for a hypothetical series of compounds derived from this compound.

| Compound | R1 | R2 | IC50 (nM) |

|---|---|---|---|

| A-1 | Cl | OCH3 | 50 |

| A-2 | F | OCH3 | 75 |

| A-3 | Br | OCH3 | 40 |

| A-4 | Cl | OC2H5 | 60 |

Chemical biology probes are small molecules used to study and manipulate biological processes. mskcc.orgnih.govmdpi.com Derivatives of this compound have been investigated as precursors for such probes, particularly as enzyme inhibitors. rjpbr.com

Acetylcholinesterase (AChE) Inhibitors: AChE is a critical enzyme in the nervous system, and its inhibitors are of interest for treating neurodegenerative diseases. nih.gov Research has been conducted on various compounds as potential AChE inhibitors. nih.gov

Lipoxygenase (LOX) Inhibitors: Lipoxygenases are enzymes involved in inflammation. nih.gov Derivatives of this compound have been used to synthesize compounds that are then tested for their ability to inhibit LOX enzymes. nih.govnih.gov The design of these inhibitors often involves creating structures that can fit into the enzyme's active site. nih.gov

The table below shows hypothetical inhibitory activities for a series of compounds against these enzymes.

| Compound | AChE IC50 (µM) | LOX IC50 (µM) |

|---|---|---|

| B-1 | 5.2 | 10.8 |

| B-2 | 3.8 | 8.1 |

| B-3 | 7.1 | 12.5 |

| B-4 | 4.5 | 9.3 |

Development of New Lead Compounds for Chemical Biology Probes

Modulators of Protein Function (e.g., CFTR protein correctors)

The (5-chloro-2-methoxyphenyl) moiety is a key structural feature in certain modulators of protein function, most notably in correctors of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Mutations in the CFTR gene, particularly the F508del mutation, lead to misfolding of the protein, its retention in the endoplasmic reticulum, and subsequent degradation, resulting in cystic fibrosis. Small molecules known as "correctors" can help to rescue the misfolded protein and facilitate its trafficking to the cell membrane.

One such corrector is the investigational compound Corr-4a , a bisaminomethylbithiazole derivative. berkeley.edu Corr-4a has been shown to rescue the folding defect of the F508del-CFTR mutant. beilstein-journals.org The chemical structure of Corr-4a incorporates the 5-chloro-2-methoxyphenylamino group, highlighting the importance of this substitution pattern for its biological activity.

While the direct synthesis of Corr-4a from this compound is not explicitly detailed in the provided search results, a plausible synthetic route would involve the conversion of the methanol (B129727) group to an amine. This transformation is a key step to enable its coupling with the thiazole (B1198619) core of the final molecule. The synthesis of related 2-amino-5-chloro-aromatic compounds has been documented, suggesting that the necessary amine precursor can be generated from the parent alcohol through standard organic chemistry transformations. wikipedia.orggoogle.comchemicalbook.comresearchgate.net

The development of hybrid molecules, combining a potentiator and a corrector fragment, has also been explored. organic-chemistry.org In these designs, a derivative of Corr-4a, containing the essential 5-chloro-2-methoxyphenyl group, is linked to a potentiator molecule. organic-chemistry.org This strategy aims to deliver both a corrector and a potentiator in a single molecule, which can then be cleaved enzymatically to release the two active fragments.

| Compound Name | Chemical Structure | Role |

| This compound | ClC6H3(OCH3)CH2OH | Precursor |

| Corr-4a | N-[2-(5-chloro-2-methoxy-phenylamino)-4′-methyl-[4,5′]bithiazolyl-2′-yl]-benzamide | CFTR Protein Corrector |

Applications in Catalysis and Ligand Design

The development of novel ligands is crucial for advancing the field of homogeneous catalysis. Phosphine (B1218219) ligands, in particular, are widely used due to their ability to modulate the electronic and steric properties of metal catalysts. The (5-chloro-2-methoxyphenyl) scaffold can be utilized in the design of such ligands.

Telomerization is an atom-economical reaction that combines a diene with a nucleophile, often catalyzed by transition metal complexes with phosphine ligands. While no specific phosphine ligand derived directly from this compound for use in telomerization was identified in the search results, the synthesis of aryl phosphines from related starting materials is well-established.

A general route to a phosphine ligand bearing the (5-chloro-2-methoxyphenyl)methyl group would first involve the conversion of the alcohol functionality of this compound to a leaving group, such as a halide or a mesylate. Subsequent nucleophilic substitution with a phosphide (B1233454) anion, like diphenylphosphide (PPh2-), would yield the desired tertiary phosphine. The synthesis of new chelating phosphines containing an aryl chloride group has been reported, demonstrating the feasibility of such synthetic routes. osti.gov

The electronic properties of the resulting phosphine ligand would be influenced by the chloro and methoxy substituents on the aromatic ring, which in turn would affect the performance of the metal catalyst in reactions like telomerization. The development of such tailored ligands is an active area of research in catalysis. google.comresearchgate.net

| Proposed Ligand Type | General Structure | Potential Application |

| (5-Chloro-2-methoxyphenyl)methyl-diphenylphosphine | ClC6H3(OCH3)CH2PPh2 | Ligand for Catalysis (e.g., Telomerization) |

Photophysical and Photochemical Investigations of Related Aromatic Boronic Acid Derivatives

Aromatic boronic acids and their derivatives are important intermediates in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. organic-chemistry.orgorganic-chemistry.org They are also of interest for their potential photophysical and photochemical properties.

The synthesis of arylboronic acids can be achieved through various methods, including the borylation of arylamines or the reaction of organometallic reagents with borate (B1201080) esters. organic-chemistry.orggoogle.comorganic-chemistry.orggoogle.com Starting from this compound, one could envision a synthetic pathway to the corresponding boronic acid. This would likely involve the conversion of the methanol group to a functionality that can be transformed into a boryl group, or modification of the aromatic ring itself. For example, conversion of the alcohol to an amine, followed by a Sandmeyer-type borylation reaction, presents a plausible route. organic-chemistry.org

While specific photophysical data for boronic acid derivatives of this compound were not found, the study of such compounds would be of interest. The electronic nature of the chloro and methoxy substituents would influence the photophysical properties, such as absorption and emission spectra, of the resulting boronic acid and its derivatives. The investigation of such properties is an active area of research, with applications in areas like chemical sensing and materials science.

| Compound Type | General Structure | Area of Investigation |

| (5-Chloro-2-methoxyphenyl)boronic acid | ClC6H3(OCH3)B(OH)2 | Synthetic Intermediate, Photophysical Studies |

Q & A

Q. What are the established synthetic routes for preparing (5-Chloro-2-methoxyphenyl)methanol, and how can reaction conditions be optimized for high yield?

- Methodological Answer : A common approach involves reducing a nitro or ketone precursor. For example, hydrazine-mediated condensation with 1-(5-chloro-2-methoxyphenyl)ethanone under reflux in ethanol yields derivatives with hydroxymethyl groups . Alternative routes may use sodium borohydride to reduce aldehyde intermediates. Optimization includes:

- Solvent choice : Polar aprotic solvents (e.g., methanol, acetone) improve solubility.

- Temperature control : Reflux conditions (~78°C for ethanol) balance reaction rate and side-product formation.

- Purification : Recrystallization from methanol or acetone enhances purity .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction : Resolves molecular geometry and hydrogen-bonding networks. SHELXL refinement (e.g., R factor = 0.035) ensures precision .

- NMR spectroscopy : H and C NMR identify substituent effects (e.g., methoxy and hydroxymethyl chemical shifts at ~3.8 ppm and ~4.6 ppm, respectively).

- Mass spectrometry : Confirms molecular weight (MW = 176.63 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How does the electronic environment of the aromatic ring influence the reactivity of the hydroxymethyl group in this compound?

- Methodological Answer : The electron-donating methoxy group (para to chlorine) directs electrophilic substitution to the ortho position, while the hydroxymethyl group participates in oxidation or nucleophilic reactions. For example:

- Oxidation : Using KMnO converts the hydroxymethyl group to a carboxylic acid, stabilized by resonance with the methoxy substituent .

- Protection strategies : Silane or acetyl protecting groups prevent unintended oxidation during multi-step syntheses .

Q. What strategies can be employed to resolve contradictions in reported physical properties (e.g., melting point, solubility) across different studies?

- Methodological Answer :

- Purity assessment : HPLC or GC-MS identifies impurities from side reactions (e.g., incomplete reduction of nitro precursors) .

- Crystallographic validation : Compare unit cell parameters (e.g., space group P/c) to rule out polymorphism .

- Solubility studies : Test in aprotic vs. protic solvents; discrepancies may arise from hydrate formation .

Q. How can computational chemistry methods predict the reactivity or stability of this compound derivatives?

- Methodological Answer :

- DFT calculations : Model transition states for oxidation reactions (e.g., activation energy barriers for ketone formation).

- Molecular docking : Predict interactions with biological targets (e.g., sulfonamide-binding enzymes) using software like AutoDock .

- Solvent modeling : COSMO-RS simulations correlate solubility with solvent polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.